

molecular weight and formula of Irak4-IN-11

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Compound of Interest

Compound Name: *Irak4-IN-11*

Cat. No.: *B12405729*

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An In-depth Technical Guide to Irak4-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways. It plays a pivotal role in the signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4-mediated signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target. This guide provides a comprehensive overview of the small molecule inhibitor, Irak4-IN-1, a potent and selective inhibitor of IRAK4.

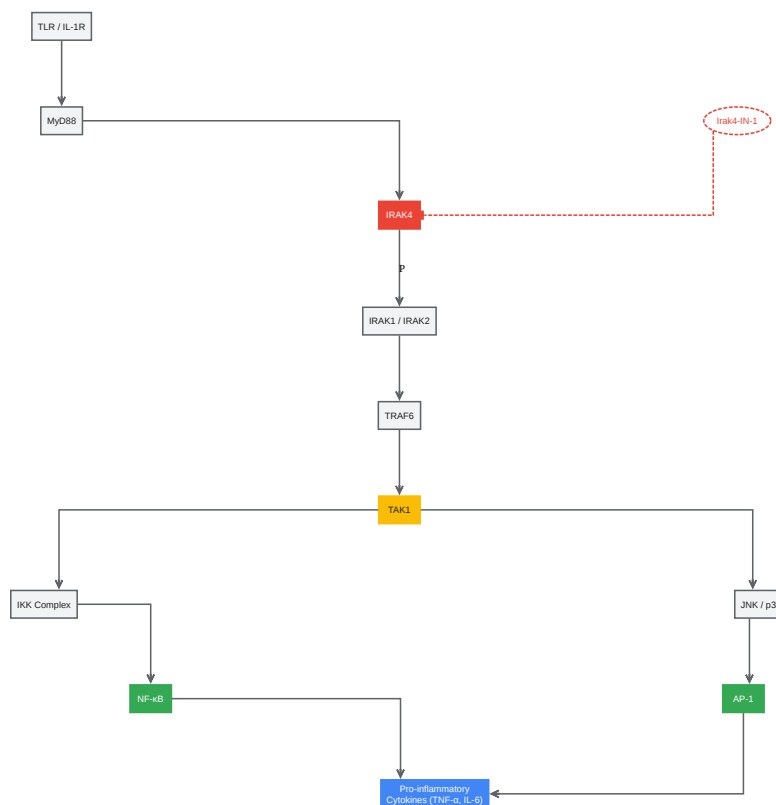
Note on Nomenclature: The compound "**Irak4-IN-11**" specified in the query does not correspond to a readily identifiable inhibitor in the public domain. This guide will focus on the well-characterized inhibitor IRAK4-IN-1, which is likely the intended subject of the inquiry.

Core Data of IRAK4-IN-1

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₃ N ₅ O	[1]
Molecular Weight	337.42 g/mol	[1]
CAS Number	1820787-94-7	[1]
IC ₅₀ (IRAK4)	7 nM	[2]
EC ₅₀ (rat whole blood)	2300 nM	[1]
Bioavailability (oral, rats)	73%	[1]
Plasma Clearance (Clp, rats)	22 mL/min/kg	[1]
Half-life (rats)	1.3 h	[1]

IRAK4 Signaling Pathway

IRAK4 is a central component of the Myddosome complex, which assembles upon the activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines. Upon recruitment to the receptor complex via the adaptor protein MyD88, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2. This phosphorylation cascade leads to the activation of downstream signaling molecules, including TRAF6, which in turn activates TAK1. Activated TAK1 subsequently activates the IKK complex and MAP kinases (JNK and p38), culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are key mediators of the inflammatory response.

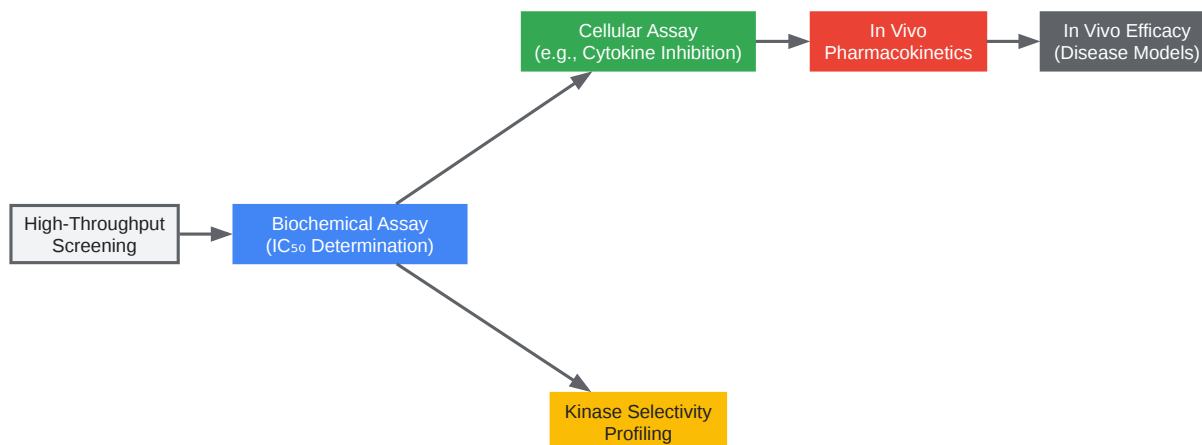


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Caption: The IRAK4 signaling pathway, a key cascade in innate immunity.

Experimental Workflow for Kinase Inhibitor Characterization

The characterization of a kinase inhibitor like Irak4-IN-1 typically follows a multi-stage process, beginning with initial screening and progressing to more complex cellular and in vivo models. This workflow ensures a thorough evaluation of the compound's potency, selectivity, and potential therapeutic utility.



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Caption: A typical workflow for the characterization of a kinase inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase using a fluorescence-based assay.

Materials:

- Recombinant human IRAK4 enzyme
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- ATP solution
- Fluorescently labeled peptide substrate for IRAK4

- Irak4-IN-1 (or test compound) dissolved in DMSO
- 384-well microplates
- Microplate reader capable of fluorescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of Irak4-IN-1 in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
- **Assay Plate Preparation:** Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- **Enzyme and Substrate Addition:** Prepare a master mix containing the IRAK4 enzyme and the fluorescent peptide substrate in kinase buffer. Add this mix to the assay wells.
- **Reaction Initiation:** Initiate the kinase reaction by adding a solution of ATP in kinase buffer to all wells. The final ATP concentration should be at or near the K_m for IRAK4 to ensure accurate IC_{50} determination.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- **Detection:** Stop the reaction (if necessary, depending on the assay format) and measure the fluorescence signal using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.
- **Data Analysis:** Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Cellular Assay: Inhibition of TNF- α Production in Human PBMCs

This protocol outlines a method to assess the ability of Irak4-IN-1 to inhibit the production of the pro-inflammatory cytokine TNF- α in human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR agonist.

Materials:

- Human PBMCs, isolated from whole blood via density gradient centrifugation (e.g., using Ficoll-Paque)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
- TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)
- Irak4-IN-1 (or test compound) dissolved in DMSO
- 96-well cell culture plates
- Human TNF- α ELISA kit
- Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

Procedure:

- **Cell Plating:** Seed the isolated PBMCs into a 96-well plate at a density of approximately 2×10^5 cells per well in complete RPMI medium.
- **Compound Treatment:** Pre-incubate the cells with various concentrations of Irak4-IN-1 or DMSO (vehicle control) for 1-2 hours at 37°C in a CO₂ incubator.
- **Stimulation:** Add the TLR agonist (e.g., LPS at 100 ng/mL) to the wells to stimulate TNF- α production.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
- **Supernatant Collection:** Centrifuge the plate and carefully collect the cell culture supernatant from each well.
- **TNF- α Measurement:** Quantify the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.
- **Cell Viability Assessment:** To the remaining cells in the plate, add a cell viability reagent to assess any cytotoxic effects of the compound.

- **Data Analysis:** Calculate the percentage of TNF- α inhibition for each compound concentration relative to the vehicle-treated, stimulated control. Plot the inhibition data against the compound concentration to determine the EC₅₀ value.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for evaluating the pharmacokinetic properties of Irak4-IN-1 following oral administration to rats.

Materials:

- Male Sprague-Dawley rats (8-10 weeks old)
- Irak4-IN-1 formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Blood collection supplies (e.g., EDTA-coated tubes, syringes)
- Centrifuge
- LC-MS/MS system for bioanalysis

Procedure:

- **Animal Acclimation:** Acclimate the rats to the housing conditions for at least one week prior to the study.
- **Dosing:** Administer a single dose of the Irak4-IN-1 formulation to a group of rats via oral gavage. A typical dose might be 10 mg/kg.
- **Blood Sampling:** Collect blood samples (approximately 0.2 mL) from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected from the tail vein or another appropriate site.
- **Plasma Preparation:** Immediately process the blood samples by centrifugation to separate the plasma.

- **Sample Storage:** Store the plasma samples at -80°C until analysis.
- **Bioanalysis:** Quantify the concentration of Irak4-IN-1 in the plasma samples using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:** Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and $t_{1/2}$ (half-life).

Conclusion

Irak4-IN-1 is a potent and selective inhibitor of IRAK4 with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile in preclinical species makes it a valuable tool for studying the role of IRAK4 in health and disease, and a promising starting point for the development of novel therapeutics for inflammatory and autoimmune disorders. The experimental protocols provided in this guide offer a foundation for the comprehensive characterization of this and other kinase inhibitors.

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